1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one is a complex organic compound known for its significant role as an impurity of Afatinib, a medication used to treat non-small cell lung carcinoma (NSCLC). This compound is characterized by its molecular formula C22H20ClFN4O4 and a molecular weight of 458.87 g/mol .
Preparation Methods
The synthesis of 1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one involves several steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and other quinazoline derivatives.
Reaction Conditions: The process involves multiple reaction steps, including nucleophilic substitution and cyclization reactions under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods focus on optimizing yield and purity through advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups, altering its chemical properties.
Scientific Research Applications
1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: The compound is studied for its potential biological activities, including its interactions with cellular proteins and enzymes.
Medicine: As an impurity of Afatinib, it is crucial in the development and quality control of anti-cancer drugs.
Industry: The compound’s unique chemical structure makes it valuable in the synthesis of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to tyrosine kinase receptors, inhibiting their activity and thereby blocking signal transduction pathways involved in cell proliferation and survival.
Pathways Involved: It affects pathways such as the epidermal growth factor receptor (EGFR) pathway, which is crucial in the development and progression of certain cancers.
Comparison with Similar Compounds
1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one can be compared with other similar compounds:
Afatinib: While Afatinib is the active pharmaceutical ingredient, this compound is an impurity formed during its synthesis.
Other Quinazoline Derivatives: Compounds like Erlotinib and Gefitinib share structural similarities but differ in their specific substituents and pharmacological profiles.
Uniqueness: The presence of the oxolan-3-yl and hydroxypyrrolidin-2-one moieties distinguishes it from other quinazoline derivatives, contributing to its unique chemical and biological properties.
Properties
Molecular Formula |
C22H20ClFN4O4 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
1-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-5-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C22H20ClFN4O4/c23-15-7-12(1-2-16(15)24)27-22-14-8-18(28-20(29)3-4-21(28)30)19(9-17(14)25-11-26-22)32-13-5-6-31-10-13/h1-2,7-9,11,13,20,29H,3-6,10H2,(H,25,26,27) |
InChI Key |
HIMWAPFLBWDJMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1O)C2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC5CCOC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.